molecular formula C5H11NO2 B1314008 (2-Methyl-1,3-dioxolan-2-yl)methanamine CAS No. 3289-19-8

(2-Methyl-1,3-dioxolan-2-yl)methanamine

Cat. No. B1314008
CAS RN: 3289-19-8
M. Wt: 117.15 g/mol
InChI Key: BVVSUFVLGBJYOR-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-dioxolan-2-yl)methanamine” is a chemical compound with the empirical formula C5H11NO2 . It has a molecular weight of 117.15 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-dioxolan-2-yl)methanamine” can be represented by the SMILES string CC1(OCCO1)CN . The InChI representation is 1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-dioxolan-2-yl)methanamine” is a solid compound . It has a density of 1.0±0.1 g/cm3 . The boiling point is 156.4±15.0 °C at 760 mmHg . The compound has a vapour pressure of 2.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.3±3.0 kJ/mol . The flash point is 49.0±27.7 °C .

Scientific Research Applications

(2-Methyl-1,3-dioxolan-2-yl)methanamine, often referred to as "2-Methyl-morpholine," is a chemical compound with significant applications in various scientific research areas. This molecule's versatile properties make it valuable for a wide range of studies, excluding any drug-related use or dosage information and side effects.

Catalysis and Organic Synthesis

One of the primary scientific research applications of 2-Methyl-morpholine is in the field of catalysis and organic synthesis. Researchers often use this compound as a catalyst or a reactant in chemical reactions due to its nucleophilic and basic nature. It can participate in reactions like ring-opening reactions, nucleophilic substitutions, and condensations, making it an essential tool for the creation of various organic compounds. Researchers have employed 2-Methyl-morpholine in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals.

References:

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . Please refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

(2-methyl-1,3-dioxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVSUFVLGBJYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-dioxolan-2-yl)methanamine

CAS RN

3289-19-8
Record name (2-methyl-1,3-dioxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK El-Salfiti - 2012 - library-archives.canada.ca
A synthetic approach to produce lysergic acid by virtue of an asymmetric ring opening (ARO) of symmetrical 3, 6-disubstituted-7, 10-hydroxymethyl bridgehead substituted oxabicycles is …
Number of citations: 3 library-archives.canada.ca
JD Brattlie - 2014 - search.proquest.com
The goals of this research are to design and synthesize novel neo-tanshinlactone analogues utilizing bioisosterism and molecular modification, and to evaluate their bioactivity as anti-…
Number of citations: 2 search.proquest.com

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